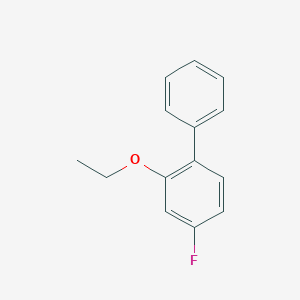
2-Ethoxy-4-fluorobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-fluorobiphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of an ethoxy group and a fluorine atom attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-fluorobiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various biphenyl derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors, efficient mixing, and precise control of reaction parameters to ensure high yield and purity. The scalability of the Suzuki-Miyaura coupling reaction makes it an attractive method for industrial production.
化学反応の分析
Types of Reactions
2-Ethoxy-4-fluorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction may yield biphenyl alcohols. Substitution reactions can produce various biphenyl derivatives with different functional groups.
科学的研究の応用
2-Ethoxy-4-fluorobiphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex biphenyl derivatives.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 2-ethoxy-4-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the presence of the ethoxy and fluorine groups. These reactions can lead to the formation of new compounds with different properties and activities .
類似化合物との比較
Similar Compounds
4-Fluorobiphenyl: This compound is similar in structure but lacks the ethoxy group.
2-Fluorobiphenyl: This compound has a fluorine atom in a different position, leading to different chemical behavior and applications.
4-Methoxybiphenyl: This compound has a methoxy group instead of an ethoxy group, resulting in different reactivity and applications.
Uniqueness
2-Ethoxy-4-fluorobiphenyl is unique due to the presence of both an ethoxy group and a fluorine atom. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
特性
分子式 |
C14H13FO |
|---|---|
分子量 |
216.25 g/mol |
IUPAC名 |
2-ethoxy-4-fluoro-1-phenylbenzene |
InChI |
InChI=1S/C14H13FO/c1-2-16-14-10-12(15)8-9-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChIキー |
OXCSNRTXOWLKGQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)F)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


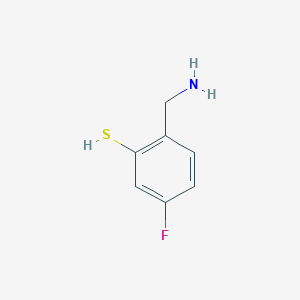
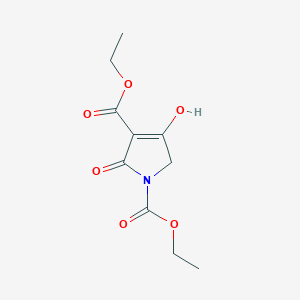
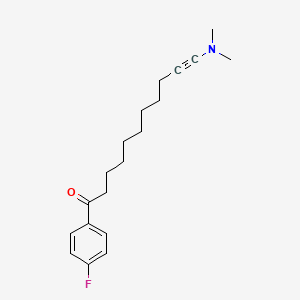
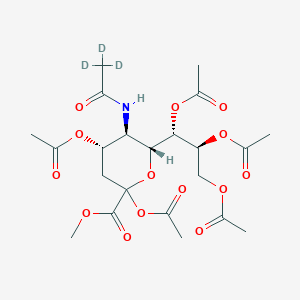
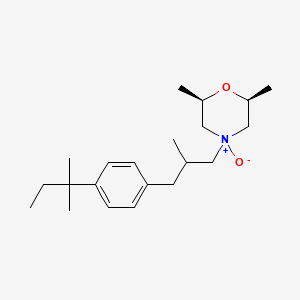
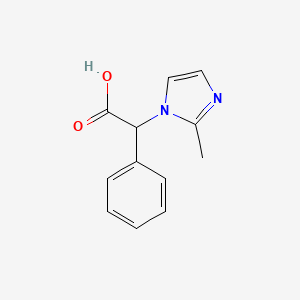
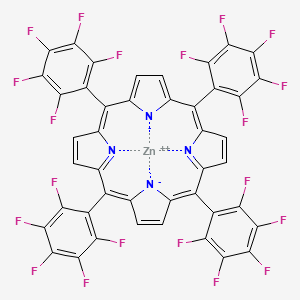
![[(3aS,6R,6aR)-2,2,4-trimethyl-6,6a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-6-yl]methanol](/img/structure/B13411912.png)
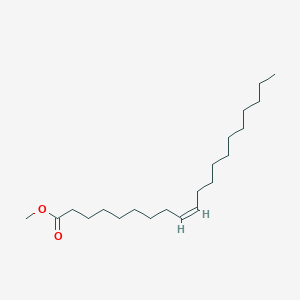
![2-Propenoic acid, 2-methyl-, 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13411918.png)
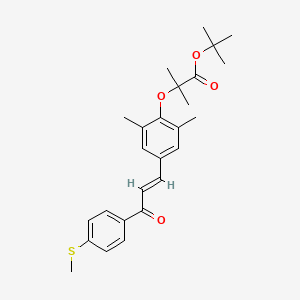
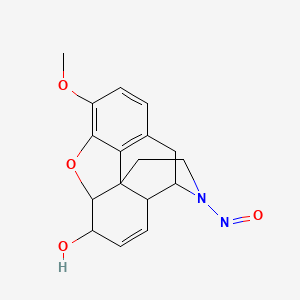
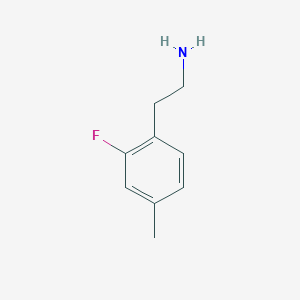
![4-[4-[(3,5-dichlorophenyl)carbamoylamino]-2-(2H-tetrazol-5-yl)phenyl]-N,N-dimethylbenzamide](/img/structure/B13411943.png)
